6-methoxy-1H-indole-4,7-dione
Overview
Description
6-Methoxy-1H-indole-4,7-dione is an organic compound belonging to the indole family, characterized by a methoxy group at the 6th position and two carbonyl groups at the 4th and 7th positions. Indole derivatives are significant in various fields due to their biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1H-indole-4,7-dione typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyindole.
Purification: The product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: This may include using more efficient oxidizing agents and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1H-indole-4,7-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex indole derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 3rd positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: More oxidized indole derivatives.
Reduction Products: Diols.
Substitution Products: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
6-Methoxy-1H-indole-4,7-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-1H-indole-4,7-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
6-Methoxyindole: Lacks the carbonyl groups at the 4th and 7th positions.
5-Methoxy-1,2-dimethyl-3-(phenoxymethyl)indole-4,7-dione: Contains additional substituents, leading to different chemical and biological properties.
Uniqueness: 6-Methoxy-1H-indole-4,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
6-methoxy-1H-indole-4,7-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-7-4-6(11)5-2-3-10-8(5)9(7)12/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIWOIATAPBTCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C2=C(C1=O)NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438502 | |
Record name | 6-methoxy-1H-indole-4,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137542-70-2 | |
Record name | 6-methoxy-1H-indole-4,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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